3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Description
Historical Context and Development of Nitropyrazole Chemistry
Nitropyrazole chemistry traces its origins to early 20th-century investigations into aromatic heterocycles. The foundational work on pyrazole nitration began with simple systems, where researchers observed that nitration of pyrazole derivatives preferentially occurred at the 4-position under acidic conditions. This regioselectivity was later explained by the electron-donating effects of adjacent nitrogen atoms, which direct electrophilic substitution to specific ring positions.
The introduction of trifluoroethyl groups into pyrazole systems emerged as a distinct research trajectory in the 1980s, driven by growing interest in fluorinated pharmaceuticals. Early synthetic routes relied on nucleophilic substitution reactions, where 2,2,2-trifluoroethyl halides reacted with pyrazole anions. However, these methods often suffered from poor yields due to competing elimination reactions.
A pivotal advancement came with the development of thermal rearrangement protocols for N-nitropyrazoles. Studies demonstrated that heating 1-nitropyrazole derivatives in high-boiling solvents like benzonitrile at 180°C induced -sigmatropic shifts, yielding 3-nitropyrazole isomers with near-quantitative conversion rates. This discovery provided a reliable pathway for synthesizing meta-substituted nitropyrazoles, including the trifluoroethyl-substituted variants.
Key milestones in nitropyrazole synthesis:
Position in Contemporary Pyrazole Research
Within modern heterocyclic chemistry, 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole occupies a niche as both a target molecule and synthetic intermediate. Its structural features – the electron-withdrawing nitro group, lipophilic trifluoroethyl chain, and hydrogen-bond-capable pyrazole nitrogen – make it particularly valuable for:
- Pharmaceutical lead optimization : The trifluoroethyl group enhances blood-brain barrier penetration in CNS-targeting compounds, while the nitro group serves as a handle for further functionalization.
- Energetic materials development : Nitropyrazole derivatives exhibit favorable thermal stability and detonation velocities, making them candidates for insensitive munitions formulations.
- Coordination chemistry : The pyrazole nitrogen can coordinate to transition metals, with the trifluoroethyl group modulating complex solubility.
Recent synthetic breakthroughs include silver-catalyzed cycloadditions using trifluorodiazoethane precursors, which allow simultaneous incorporation of nitro and trifluoroethyl groups in a single step. These methods achieve yields exceeding 80% while maintaining excellent regiocontrol, addressing historical challenges in polyfunctional pyrazole synthesis.
Significance in Heterocyclic Chemistry
The compound’s importance stems from three structural elements:
Nitro group functionality :
- Directs electrophilic substitution patterns through resonance effects
- Serves as a precursor for amine groups via reduction (e.g., catalytic hydrogenation)
- Enhances molecular polarity, influencing crystallization behavior
Trifluoroethyl substituent :
- Introduces strong electron-withdrawing character (σₚ = 0.88)
- Increases metabolic stability compared to non-fluorinated analogs
- Creates a stereoelectronic gradient that affects ring π-electron density
Pyrazole core :
- Provides aromatic stabilization (resonance energy ≈ 30 kcal/mol)
- Enables hydrogen bonding via N-H group
- Serves as a planar scaffold for supramolecular interactions
This combination creates a molecule with unique reactivity profiles. For instance, the nitro group at C4 activates the adjacent C5 position for nucleophilic aromatic substitution, while the trifluoroethyl group at N1 sterically hinders approach from that face of the ring.
Evolution of Research Methodologies
Analytical and synthetic approaches have co-evolved with the compound’s study:
Synthetic advancements :
- Early methods: Sequential nitration/alkylation (45–60% yields)
- Modern protocols: One-pot multicomponent reactions (75–90% yields)
- Emerging techniques: Flow chemistry for exothermic nitration steps
Characterization tools :
- 19F NMR spectroscopy for tracking trifluoroethyl group integrity
- X-ray crystallography revealing preferred rotamer conformations
- Computational modeling of nitro group torsion angles (typically 5–15° from ring plane)
Key physicochemical studies :
The integration of machine learning for reaction optimization represents the latest methodological frontier, particularly in predicting optimal solvent systems for crystallization.
Current Research Landscape and Challenges
Despite progress, significant hurdles remain:
Synthetic challenges :
- Regiocontrol in polysubstituted derivatives
- Minimizing defluorination during nitro group reduction
- Scalability of continuous flow processes
Characterization difficulties :
- Distinguishing between C3 and C4 nitration products spectroscopically
- Predicting crystal packing with trifluoroethyl rotamers
Emerging opportunities :
- Biocatalytic approaches for enantioselective synthesis
- Applications in metal-organic frameworks (MOFs)
- Development of greener nitration protocols
Recent work has addressed these challenges through innovative strategies. For example, microwave-assisted synthesis reduces reaction times for nitro group installation from hours to minutes while improving yields. Computational studies using density functional theory (DFT) now guide substituent placement by modeling transition state energies.
Properties
IUPAC Name |
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c1-4-5(12(13)14)2-11(10-4)3-6(7,8)9/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFATVDPKIIPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Addition of the trifluoroethyl group: This step can be performed using trifluoroethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)pyrazole
- Molecular Formula : C6H6F3N3O2
- Molecular Weight : 209.13 g/mol
Pharmaceutical Applications
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been investigated for its potential as an active pharmaceutical ingredient (API). Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Mechanism of Action :
The nitro group can participate in redox reactions, while the trifluoroethyl group may enhance lipophilicity and membrane permeability, facilitating better absorption in biological systems.
Case Study :
In a study examining the compound's efficacy against certain cancer cell lines, it was found to inhibit cell proliferation significantly. The specific molecular targets involved were identified through further biochemical assays.
Agrochemical Applications
The compound's properties make it suitable for use as a pesticide or herbicide. Its ability to modify biological activity can lead to the development of effective crop protection agents.
Field Trials :
Field trials have demonstrated that formulations containing this compound exhibit higher efficacy against common agricultural pests compared to traditional agents. The trifluoroethyl moiety contributes to increased volatility and penetration into plant tissues.
Material Science
In material science, this pyrazole derivative can be used to synthesize novel polymers with enhanced thermal and chemical stability.
Synthesis of Polymers :
Research indicates that incorporating this compound into polymer matrices improves mechanical properties and resistance to degradation under harsh environmental conditions .
Data Table: Comparison of Material Properties
| Property | Standard Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 120 | 150 |
| Chemical Resistance | Moderate | High |
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The nitro group could be involved in redox reactions, while the trifluoroethyl group might influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Position and Functional Group Variations
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Trifluoroethyl vs. Benzyl Groups : Replacing the trifluoroethyl group with a 2-(trifluoromethoxy)benzyl group (as in ) introduces aromaticity and bulkiness, significantly enhancing biological activity (e.g., GLUT1 inhibition) .
Halogen vs. Alkoxy Substituents : Bromine at position 5 (CAS: 1393728-45-4) increases molecular weight and reactivity, making it suitable for cross-coupling reactions, whereas difluoroethoxy groups (CAS: 1429417-96-8) improve solubility .
Biological Activity
3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- IUPAC Name: this compound
- Molecular Formula: C6H8F3N3O2
- Molecular Weight: 179.15 g/mol
- CAS Number: 1006448-59-4
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with trifluoromethyl groups showed enhanced activity against various bacterial strains compared to their non-fluorinated counterparts. The presence of the trifluoroethyl group in this compound may contribute to its increased lipophilicity and membrane permeability, enhancing its antimicrobial efficacy .
2. Antiparasitic Activity
In the context of antiparasitic activity, similar compounds have been shown to target specific metabolic pathways in parasites. For instance, modifications in the pyrazole structure can lead to increased potency against malaria parasites by inhibiting key enzymes involved in their metabolism . Although specific data on this compound is limited, its structural similarities suggest potential for similar activity.
3. Anti-inflammatory Properties
The nitro group in the pyrazole ring may play a role in modulating inflammatory responses. Nitropyridines and related compounds have been documented to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound could possess anti-inflammatory properties worth exploring .
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited a twofold increase in antibacterial activity compared to their unsubstituted analogs. This suggests that the trifluoroethyl group enhances the interaction with bacterial membranes .
Case Study 2: Antiparasitic Potential
In a study focusing on novel antiparasitic agents, derivatives of pyrazoles were tested against Plasmodium falciparum. The findings showed that modifications at the 4-position of the pyrazole ring significantly influenced the potency against malaria parasites. Compounds with electron-withdrawing groups like nitro groups showed improved efficacy in inhibiting parasite growth .
Research Findings
Recent research has focused on optimizing the pharmacological profiles of pyrazole derivatives:
| Compound | Activity Type | EC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 0.064 | |
| Compound B | Antiparasitic | 0.025 | |
| Compound C | Anti-inflammatory | Not specified |
These findings underscore the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the common synthetic routes for 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole?
- Methodological Answer : Synthesis typically involves:
- Cyclocondensation : Reacting β-ketoesters or enamines with hydrazines to form the pyrazole core (e.g., using ethyl acetoacetate and substituted hydrazines) .
- Nitro Group Introduction : Direct nitration at the 4-position using nitric acid/sulfuric acid mixtures under controlled temperature (0–5°C) to avoid over-nitration .
- Trifluoroethylation : Nucleophilic substitution or alkylation with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl triflate) in the presence of a base (e.g., K₂CO₃) .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition for hybrid heterocycle formation, though this is more common for triazole-pyrazole hybrids .
Q. How is the compound characterized to confirm its structure?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to identify substituents (e.g., trifluoroethyl’s CF₃ triplet at ~120 ppm in ¹⁹F NMR) .
- Mass Spectrometry : HRMS for molecular ion confirmation (e.g., [M+H]⁺ expected at m/z 268.06 for C₇H₇F₃N₃O₂) .
- X-ray Crystallography : Resolve regiochemistry of nitro and trifluoroethyl groups; challenges include disorder in the trifluoroethyl moiety .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, but nitro groups may sensitize the compound to shock or heat .
- Hydrolytic Stability : Susceptible to base-mediated nitro group reduction; store in anhydrous conditions (pH 6–7, inert atmosphere) .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration be addressed?
- Methodological Answer :
- Directing Groups : Use methyl or trifluoroethyl substituents to direct nitration to the 4-position via steric/electronic effects .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to avoid undesired nitration .
Q. What strategies resolve contradictions in reported solubility data across solvents?
- Methodological Answer :
- Solubility Screening : Use Hansen solubility parameters (HSP) to optimize solvent systems (e.g., DMSO for polar aprotic conditions) .
- Co-solvency : Blend THF/water (1:1) or DCM/methanol to enhance dissolution for reactivity studies .
Q. How can the nitro group be functionalized for downstream applications?
- Methodological Answer :
- Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl to yield 4-amino derivatives for coupling reactions .
- Click Chemistry : Convert nitro to azide intermediates for triazole formation via CuAAC .
Q. What computational methods predict biological activity or reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study electronic effects of the nitro and trifluoroethyl groups on HOMO/LUMO .
- Molecular Docking : Screen against targets like carbonic anhydrase (PDB ID: 3D9E) to rationalize inhibitory activity .
Q. How do crystallographic studies address disorder in the trifluoroethyl group?
- Methodological Answer :
- Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) .
- Occupancy Refinement : Model alternative conformers (e.g., using SHELXL) .
Q. What safety protocols mitigate risks during large-scale synthesis?
- Methodological Answer :
- Nitro Group Hazards : Avoid friction/impact; use blast shields during nitration .
- Trifluoroethyl Handling : Use PPE (neoprene gloves, respirators) due to mutagenic potential .
Methodological Notes
- Key Citations : Prioritize protocols from Beilstein Journal of Organic Chemistry , Acta Crystallographica , and Research on Chemical Intermediates .
- Contradictions : Address discrepancies in solubility/stability by replicating experiments under controlled conditions (e.g., humidity, solvent purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
